2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine
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Overview
Description
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2’-dexoyinosine is a synthetic nucleoside analog known for its antiviral properties. This compound is particularly notable for its ability to inhibit RNA synthesis, making it a valuable tool in antiviral research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2’-dexoyinosine typically involves multiple steps:
Starting Materials: The synthesis begins with inosine, a naturally occurring nucleoside.
Protection and Deprotection: Protective groups are used to shield reactive sites during the synthesis. Common protective groups include silyl ethers and acetals.
Nitration: The nitro group is introduced via nitration of the phenyl ring using a nitrating agent like nitric acid.
Coupling Reaction: The 2-(4-nitrophenyl)ethyl group is attached to the 6-O position of the inosine through a coupling reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2’-dexoyinosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2’-dexoyinosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside analogs and their interactions with enzymes.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical testing.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral RNA during replication. This incorporation disrupts the normal synthesis of RNA, leading to the inhibition of viral replication. The molecular targets include viral RNA polymerases, which are essential for the replication of RNA viruses .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with antiviral properties.
6-O-[2-(4-nitrophenyl)ethyl]inosine: Similar structure but lacks the fluorine atom, resulting in different biological activity.
2’-Deoxyinosine: The parent compound without the fluorine and nitrophenyl modifications.
Uniqueness
2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2’-dexoyinosine is unique due to its combined fluorine and nitrophenyl modifications, which enhance its antiviral activity and specificity. The presence of the fluorine atom increases the compound’s stability and resistance to enzymatic degradation, while the nitrophenyl group enhances its binding affinity to viral enzymes .
Properties
IUPAC Name |
5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQYNHZEMPHEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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